molecular formula C14H12FNO2 B6374208 4-(3-Acetylaminophenyl)-2-fluorophenol, 95% CAS No. 1261979-90-1

4-(3-Acetylaminophenyl)-2-fluorophenol, 95%

Cat. No. B6374208
CAS RN: 1261979-90-1
M. Wt: 245.25 g/mol
InChI Key: JAAJBNFYTJAHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Acetylaminophenyl)-2-fluorophenol, 95% (4-AAPF-95) is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 127-129°C and a molecular weight of 279.25 g/mol. 4-AAPF-95 is a member of the phenol family, which is characterized by a hydroxyl group attached to an aromatic ring. It is a versatile compound that has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

4-(3-Acetylaminophenyl)-2-fluorophenol, 95% is widely used in scientific research applications due to its versatility and stability. It has been used in a variety of biochemical and physiological studies, including studies of enzyme inhibition, drug metabolism, and receptor binding. It has also been used in laboratory experiments to study the effects of various drugs on cells and tissues. In addition, 4-(3-Acetylaminophenyl)-2-fluorophenol, 95% has been used to study the structure and function of proteins, as well as to study the effects of various drugs on gene expression.

Mechanism of Action

4-(3-Acetylaminophenyl)-2-fluorophenol, 95% is a potent inhibitor of enzymes involved in the metabolism of drugs. It binds to the active site of the enzyme, blocking its activity. This inhibition of enzyme activity leads to an increase in the concentration of the drug in the body, resulting in an increase in the drug's pharmacological effects.
Biochemical and Physiological Effects
4-(3-Acetylaminophenyl)-2-fluorophenol, 95% has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, resulting in an increase in the concentration of the drug in the body. This can lead to an increase in the pharmacological effects of the drug. In addition, 4-(3-Acetylaminophenyl)-2-fluorophenol, 95% has been shown to bind to receptors in the body, resulting in an increase in the activity of certain hormones and neurotransmitters. This can lead to an increase in the effects of these hormones and neurotransmitters on the body.

Advantages and Limitations for Lab Experiments

4-(3-Acetylaminophenyl)-2-fluorophenol, 95% is a versatile compound that has a number of advantages for use in laboratory experiments. It is a stable compound, with a melting point of 127-129°C, and it is soluble in a variety of solvents. In addition, it is a potent inhibitor of enzymes involved in the metabolism of drugs, making it useful for studying the effects of various drugs on cells and tissues. However, 4-(3-Acetylaminophenyl)-2-fluorophenol, 95% can be toxic in high concentrations and it can cause irritation to the skin and eyes.

Future Directions

The potential future directions for 4-(3-Acetylaminophenyl)-2-fluorophenol, 95% are numerous. It could be used to study the effects of drugs on gene expression and the structure and function of proteins. It could also be used to study the effects of drugs on the body’s immune system, as well as to study the effects of drugs on cognitive function. Additionally, 4-(3-Acetylaminophenyl)-2-fluorophenol, 95% could be used to study the effects of drugs on the metabolism of other drugs, as well as to study the effects of drugs on the development of diseases. Finally, 4-(3-Acetylaminophenyl)-2-fluorophenol, 95% could be used to study the effects of drugs on the behavior of animals and humans.

Synthesis Methods

4-(3-Acetylaminophenyl)-2-fluorophenol, 95% can be synthesized from 4-aminophenol and 2-fluoro-4-nitrophenol in two steps. The first step involves the reaction of 4-aminophenol with acetic anhydride to form 4-(3-acetylaminophenyl) acetic acid. This is followed by the reaction of 4-(3-acetylaminophenyl) acetic acid with 2-fluoro-4-nitrophenol to form 4-(3-Acetylaminophenyl)-2-fluorophenol, 95%. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at a temperature of 0-10°C and a pressure of 1 atm. The product is then purified by recrystallization and stored at 4°C.

properties

IUPAC Name

N-[3-(3-fluoro-4-hydroxyphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-9(17)16-12-4-2-3-10(7-12)11-5-6-14(18)13(15)8-11/h2-8,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAJBNFYTJAHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684353
Record name N-(3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261979-90-1
Record name N-(3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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